
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions, starting from simple aromatic amines and proceeding through various intermediates. For instance, the synthesis of "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was achieved through a five-step process starting with 4-chlorobenzenamine, with specific reaction conditions optimized for yield . This suggests that the synthesis of "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" may also require careful optimization of reaction conditions to achieve high purity and yield.
Molecular Structure Analysis
Crystallographic studies are a common method to determine the molecular structure of compounds. For example, the crystal structure of "5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide" was determined through X-ray diffraction, revealing the arrangement of atoms within the molecule . Similarly, the molecular structure of "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could be elucidated using such techniques, providing insights into its three-dimensional conformation and potential reactive sites.
Chemical Reactions Analysis
The reactivity of similar compounds can shed light on the potential chemical reactions of the compound . For instance, the Fries rearrangement of a heterocyclic amide under microwave-assisted, catalyst- and solvent-free conditions indicates that triazole compounds can undergo significant transformations to yield new structures . This implies that "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" may also participate in various chemical reactions, potentially leading to the formation of novel derivatives with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, temperature-dependent polymorphism has been observed in a related compound, indicating that the crystal packing and intermolecular interactions can vary with temperature . This suggests that "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" may also exhibit polymorphism, which could affect its solubility, stability, and other physical properties. Additionally, the presence of hydrogen bonding interactions, as seen in the crystal and molecular structure of a pyrazole carboxamide derivative , could also be relevant to the compound , potentially influencing its solubility and melting point.
Applications De Recherche Scientifique
Material Science Applications
Compounds with triazole core structures, including variations like "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," have been investigated for their potential in creating new materials with unique properties. For example, aromatic polyamides containing triphenylamine units have demonstrated excellent thermal stability and solubility, making them promising for electrochromic devices and electronic applications (Liou & Chang, 2008).
Pharmaceutical Research
While excluding drug use, dosage, and side effects, the structural motif present in "N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is common in molecules studied for their potential pharmaceutical applications. Research has highlighted the synthesis and structural characterization of related compounds, providing insights into their interactions at the molecular level, which is crucial for designing drugs with targeted actions (Kariuki et al., 2021).
Chemical Synthesis and Characterization
The triazole group is a critical component in various synthetic pathways, offering versatility in chemical reactions. Studies have focused on developing new methods for synthesizing triazole derivatives efficiently, which are relevant for creating compounds with potential applications in various fields, including medicinal chemistry and material science (Moreno-Fuquen et al., 2019). Additionally, the structural characterization of these compounds, including X-ray diffraction analysis, provides valuable insights into their molecular configurations, facilitating further applications in designing novel materials or pharmaceutical agents.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-12(2)10-15(9-11)20-18(24)17-13(3)23(22-21-17)16-6-4-14(19)5-7-16/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMMLTWNKRRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

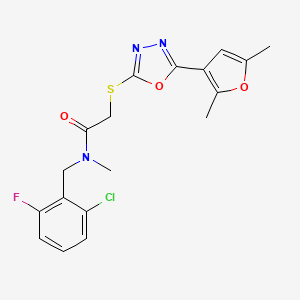
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)
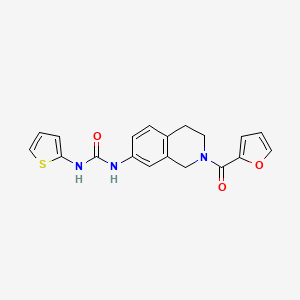
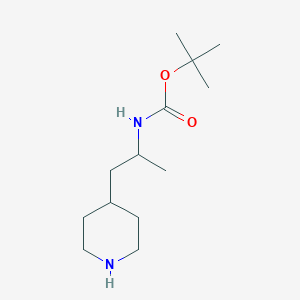
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)
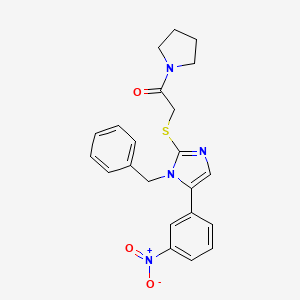
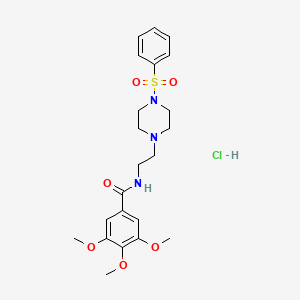


![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)
![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)